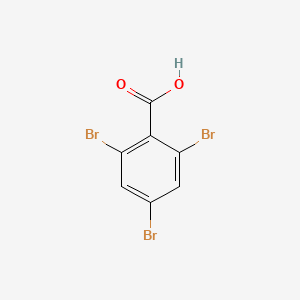

2,4,6-Tribromobenzoic acid

CAS No.: 633-12-5

Cat. No.: VC3963525

Molecular Formula: C7H3Br3O2

Molecular Weight: 358.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 633-12-5 |

|---|---|

| Molecular Formula | C7H3Br3O2 |

| Molecular Weight | 358.81 g/mol |

| IUPAC Name | 2,4,6-tribromobenzoic acid |

| Standard InChI | InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |

| Standard InChI Key | GHVMJSHEGZYRQL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br |

| Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br |

Introduction

Chemical and Physical Properties

2,4,6-Tribromobenzoic acid is a white crystalline solid with a monocarboxylic acid functional group. Its bromine substituents significantly influence its electronic and steric properties, rendering it less reactive toward electrophilic substitution compared to non-halogenated benzoic acids. Key physicochemical parameters are summarized below:

The compound’s high logP value indicates significant lipophilicity, which influences its solubility in organic solvents like toluene and glacial acetic acid . Its crystalline structure is stabilized by intermolecular hydrogen bonding between carboxylic acid groups and halogen interactions .

Synthesis and Manufacturing Processes

The synthesis of 2,4,6-tribromobenzoic acid typically involves bromination of benzoic acid derivatives or selective substitution reactions. A high-yield (86%) method reported by ChemicalBook involves the following steps :

-

Intermediate Preparation: Dissolution of a precursor (110 g, 0.29 mol) in 2.2 L glacial acetic acid.

-

Reactor Setup: A 10 L glass reactor is charged with 330 mL water, cooled to 5°C, followed by slow addition of 1.1 L concentrated .

-

Diazotization: Sodium nitrite (60 g, 0.87 mol) is added in batches at -5°C, followed by dropwise addition of 30% hypophosphorous acid ().

-

Reaction and Aging: The mixture is stirred at room temperature for 12 hours, followed by steam distillation to remove acetic acid.

-

Purification: The crude product is washed with water, filtered, and recrystallized from toluene to yield 89.1 g of pure product (99.5% HPLC purity).

Table 1: Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature Range | -5°C to 20°C |

| Reaction Time | 12 hours |

| Solvent | Glacial acetic acid |

| Catalysts/Reagents | , , |

This method highlights the importance of controlled temperature and stoichiometry to avoid over-bromination or decomposition .

Reactivity and Chemical Behavior

-

Esterification: Formation of methyl or ethyl esters using alcohols under acidic conditions.

-

Decarboxylation: Thermal decomposition to form 1,3,5-tribromobenzene, though this requires elevated temperatures (>300°C) .

-

Salt Formation: Reaction with bases like NaOH to yield water-soluble sodium salts .

The compound’s stability under acidic conditions makes it a suitable intermediate for synthesizing halogenated pharmaceuticals and agrochemicals .

Applications and Industrial Uses

Pharmaceutical Intermediates

2,4,6-Tribromobenzoic acid serves as a precursor for iodinated contrast agents. A patent by EP0365541B1 describes its use in synthesizing 5-acylamino-2,4,6-triiodobenzoic acid derivatives, which are critical in medical imaging .

Material Science

The compound’s halogen-rich structure contributes to flame-retardant properties in polymers. Its incorporation into epoxy resins enhances thermal stability and reduces flammability .

Organic Synthesis

It is employed in Ullmann-type coupling reactions to generate biaryl compounds, leveraging bromine’s ability to participate in transition-metal-catalyzed cross-coupling .

Recent Research and Developments

Recent studies explore its role in nanotechnology. For instance, Pandit and De (2021) utilized a derivative, 2,4,6-Tribromo-3-hydroxybenzoic acid, in graphene synthesis, though the parent compound’s direct involvement remains limited . Advances in catalytic bromination methods aim to improve the sustainability of its production, reducing reliance on hazardous reagents like hypophosphorous acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume